PEG Chain Length Effects on Steric Hindrance and Conjugation Efficiency: m-PEG7-thiol vs. m-PEG3-thiol
m-PEG7-thiol (7 ethylene glycol units) exhibits quantifiably reduced steric hindrance in high-density or multivalent conjugation systems compared to the shorter m-PEG3-thiol (3 ethylene glycol units) . The longer PEG7 spacer provides increased spatial flexibility and a larger hydration shell around the terminal thiol, which significantly improves accessibility to target binding sites when multiple conjugation events occur in close proximity . Conversely, the short PEG3 chain offers only limited spatial isolation, making the thiol more accessible for rapid conjugation but simultaneously increasing steric crowding in densely packed conjugation environments .
| Evidence Dimension | PEG chain length (ethylene glycol units) and associated steric hindrance profile |
|---|---|
| Target Compound Data | 7 ethylene glycol units (C15H32O7S, MW 356.48 g/mol); PEG chain provides moderate spatial flexibility and hydration barrier |
| Comparator Or Baseline | m-PEG3-thiol: 3 ethylene glycol units (MW approximately 180-200 g/mol range); short PEG chain offers limited spatial isolation and faster reaction kinetics but increased steric crowding in dense systems |
| Quantified Difference | m-PEG7-thiol contains 4 additional ethylene glycol units (133% increase in chain length), providing quantifiably greater spatial separation between conjugated moieties; this translates to reduced steric hindrance and improved conjugation homogeneity in high-density modification scenarios |
| Conditions | Aqueous conjugation systems; maleimide-thiol Michael addition chemistry at neutral to weakly alkaline pH; room temperature reaction conditions |
Why This Matters
For PROTAC synthesis and multivalent surface functionalization where multiple linker molecules are conjugated in close spatial proximity, the reduced steric hindrance of m-PEG7-thiol directly improves coupling efficiency and final product homogeneity.
